
3-Fluoro-5-methylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylthiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogenation of 5-methylthiophene-2-carbaldehyde followed by selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-Fluoro-5-methylthiophene-2-carboxylic acid.
Reduction: 3-Fluoro-5-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carbaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Methylthiophene-2-carbaldehyde: Lacks the fluorine atom and has a different substitution pattern.
3-Fluorothiophene-2-carbaldehyde: Lacks the methyl group, leading to different steric and electronic effects.
Uniqueness
3-Fluoro-5-methylthiophene-2-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde group on the thiophene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
821780-15-8 |
|---|---|
Molecular Formula |
C6H5FOS |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-fluoro-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5FOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |
InChI Key |
OQCVDBRDXUNZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
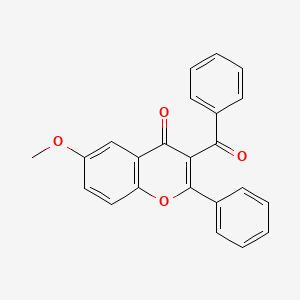
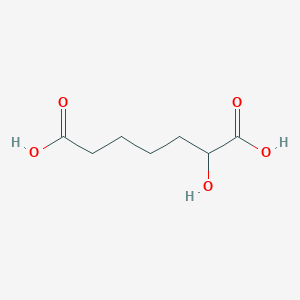

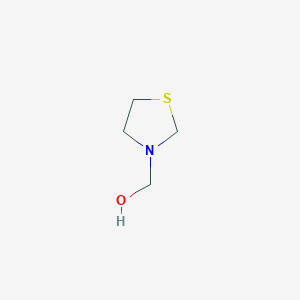
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
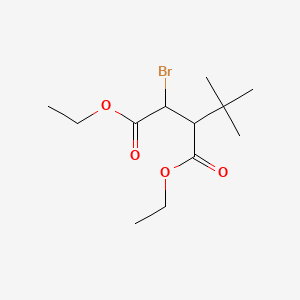
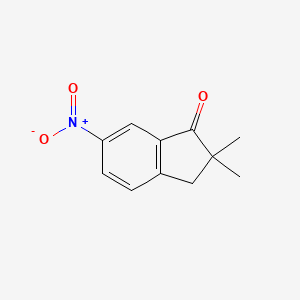

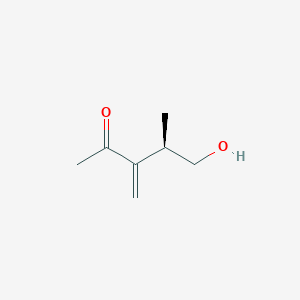
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
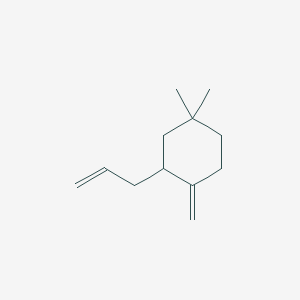
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
